what is the chemical structure of HZ2 ligand
what is the chemical structure of HZ2 ligand
An In-Depth Technical Guide to the HZ2 Ligand For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The HZ2 ligand is a complex molecule identified and cataloged by the RCSB Protein Data Bank.[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, and associated biological context. The information presented herein is intended to support research and development efforts focused on targets interacting with HZ2 or structurally similar compounds.
Chemical Structure and Properties
The HZ2 ligand is a non-polymeric molecule with a complex chemical structure.[1] A 2D diagram of the HZ2 ligand's structure is available for reference.
Systematic Name: (2~{S})-4-[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methyl-[2-[[9-[(2~{R},3~{R},4~{S},5~{R})-5-(hydroxymethyl)-3,4-bis(oxidanyl)oxolan-2-yl]purin-6-yl]amino]ethyl]amino]-2-azanyl-butanoic acid.[1]
Chemical Formula: C26 H36 N12 O9.[1]
Physicochemical Properties: A summary of the key physicochemical properties of the HZ2 ligand is presented in the table below. This data is essential for understanding its behavior in biological systems and for designing experiments.
| Property | Value | Unit |
| Molecular Weight | 660.639 | Da |
| Formal Charge | 0 | |
| Atom Count | 83 | |
| Bond Count | 88 | |
| Aromatic Bond Count | 20 | |
| Chiral Atom Count | 9 |
Experimental Protocols
Understanding the interaction of HZ2 with its biological targets is crucial for drug development. Below is a detailed, standardized protocol for a competitive binding assay, a common method to quantify the affinity of a ligand for its receptor.
Protocol: Competitive Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of the HZ2 ligand for its target receptor.
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Materials:
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Cell membranes expressing the target receptor.
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Radiolabeled ligand (e.g., [3H]-L) with known affinity for the receptor.
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Unlabeled HZ2 ligand.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Scintillation fluid and vials.
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96-well filter plates.
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Scintillation counter.
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Procedure:
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Prepare a series of dilutions of the HZ2 ligand in assay buffer.
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In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
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Add the varying concentrations of the HZ2 ligand to the wells.
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Initiate the binding reaction by adding the cell membranes to each well.
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Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
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Terminate the binding reaction by rapid filtration through the filter plates.
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Wash the filters with ice-cold assay buffer to remove unbound ligand.
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Allow the filters to dry, then add scintillation fluid to each well.
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Quantify the amount of bound radioligand using a scintillation counter.
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Data Analysis:
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The data is plotted as the percentage of specific binding versus the logarithm of the HZ2 ligand concentration.
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The IC50 (the concentration of HZ2 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
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The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Signaling Pathways and Workflows
Visualizing the complex interactions and processes involved in ligand-based research is essential for clarity and communication. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that HZ2 might modulate and a typical experimental workflow for ligand characterization.
Caption: Hypothetical G-protein coupled receptor signaling pathway modulated by the HZ2 ligand.
Caption: Standard workflow for the discovery and characterization of a novel ligand like HZ2.
